molecular formula C13H15NO4 B4916190 N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4916190
M. Wt: 249.26 g/mol
InChI Key: SMQCZQQUXDJUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that features a benzodioxole ring fused with an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the Oxolane Moiety: The oxolane ring is introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable leaving group on the benzodioxole ring.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or oxolane rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(OXOLAN-2-YL)METHYL]CYCLOPENTANAMINE: Shares the oxolane moiety but differs in the rest of the structure.

    N-METHYL-1-(OXOLAN-2-YL)METHANAMINE: Contains a similar oxolane ring but with different substituents.

Uniqueness

N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of the benzodioxole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-13(14-7-10-2-1-5-16-10)9-3-4-11-12(6-9)18-8-17-11/h3-4,6,10H,1-2,5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQCZQQUXDJUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.